Propargyl-PEG1-SS-alcool

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

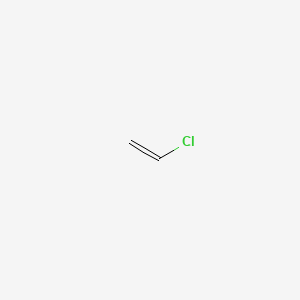

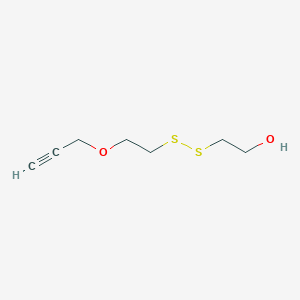

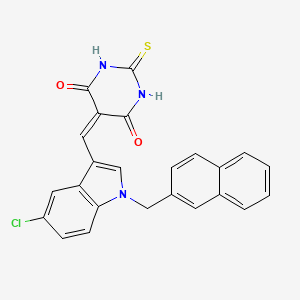

Propargyl-PEG1-SS-alcohol is a versatile compound widely used in scientific research and industrial applications. It is a Click Chemistry-ready crosslinker containing a propargyl group, a hydroxyl group, and a cleavable disulfide bond . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Applications De Recherche Scientifique

Propargyl-PEG1-SS-alcohol has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

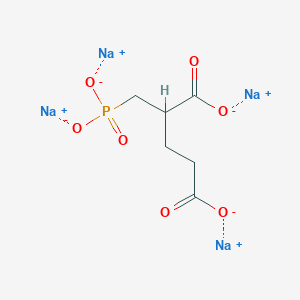

Propargyl-PEG1-SS-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are azide-bearing compounds or biomolecules . These targets play a crucial role in the formation of stable triazole linkages, which are essential in the creation of ADCs .

Mode of Action

The propargyl groups in Propargyl-PEG1-SS-alcohol can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields stable triazole linkages . The hydroxyl group present in the compound enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of Propargyl-PEG1-SS-alcohol is the copper-catalyzed azide-alkyne Click Chemistry . This pathway leads to the formation of stable triazole linkages, which are integral to the structure and function of ADCs .

Pharmacokinetics

As a cleavable linker used in the synthesis of adcs, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact the bioavailability and efficacy of the resulting ADCs .

Result of Action

The result of Propargyl-PEG1-SS-alcohol’s action is the formation of stable triazole linkages . These linkages are crucial in the structure of ADCs, enabling the targeted delivery of cytotoxic drugs to cancer cells .

Action Environment

The action of Propargyl-PEG1-SS-alcohol can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry requires specific conditions for optimal efficiency . Additionally, the compound should be stored under recommended conditions to maintain its stability .

Analyse Biochimique

Biochemical Properties

Propargyl-PEG1-SS-alcohol plays a significant role in biochemical reactions, particularly in the synthesis of ADCs . It interacts with biomolecules containing Azide groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This interaction forms a stable triazole linkage, which is crucial in the formation of ADCs .

Cellular Effects

The cellular effects of Propargyl-PEG1-SS-alcohol are primarily observed in its role as an ADC linker. ADCs, which are comprised of an antibody attached to a cytotoxin through an ADC linker like Propargyl-PEG1-SS-alcohol, have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Propargyl-PEG1-SS-alcohol involves its ability to form stable triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This binding interaction is crucial for the formation of ADCs, which can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Its stability and degradation are crucial factors in its effectiveness as an ADC linker .

Dosage Effects in Animal Models

The dosage effects of Propargyl-PEG1-SS-alcohol in animal models are largely dependent on the specific ADC that it is part of. The effects can vary with different dosages, and there may be threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving Propargyl-PEG1-SS-alcohol are primarily related to its role in the synthesis of ADCs . It interacts with enzymes and cofactors during the copper-catalyzed azide-alkyne Click Chemistry process .

Transport and Distribution

The transport and distribution of Propargyl-PEG1-SS-alcohol within cells and tissues are determined by its role as an ADC linker . It can interact with transporters or binding proteins during the formation of ADCs .

Subcellular Localization

The subcellular localization of Propargyl-PEG1-SS-alcohol is influenced by the specific ADC that it is part of . It may be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of the ADC .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propargyl-PEG1-SS-alcohol is synthesized through a series of chemical reactions involving the introduction of a propargyl group, a polyethylene glycol (PEG) unit, and a cleavable disulfide bond. The synthesis typically involves the following steps:

Introduction of the Propargyl Group: The propargyl group is introduced through a reaction with propargyl chloride and a suitable base, such as sodium hydride.

PEGylation: The PEG unit is introduced through a reaction with a PEG derivative, such as PEG-diol, under suitable conditions.

Formation of the Disulfide Bond: The disulfide bond is introduced through a reaction with a disulfide-containing reagent, such as cystamine.

Industrial Production Methods

Industrial production of Propargyl-PEG1-SS-alcohol involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, and the product is typically purified through column chromatography or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Propargyl-PEG1-SS-alcohol undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.

Reduction Reactions: The disulfide bond can be cleaved under reducing conditions, such as with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reactions: The hydroxyl group can undergo substitution reactions with various reagents to introduce different functional groups.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate are commonly used as catalysts.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.

Substitution: Various alkylating or acylating agents can be used for substitution reactions.

Major Products

Triazole Linkages: Formed through CuAAC reactions.

Cleaved Disulfide Products: Formed through reduction reactions.

Substituted Derivatives: Formed through substitution reactions.

Comparaison Avec Des Composés Similaires

Propargyl-PEG1-SS-alcohol is unique due to its combination of a propargyl group, a PEG unit, and a cleavable disulfide bond. Similar compounds include:

Propargyl-PEG1-acid: Contains a propargyl group and a PEG unit but lacks the cleavable disulfide bond.

Propargyl-PEG2-SS-alcohol: Contains a longer PEG unit but otherwise similar structure.

The uniqueness of Propargyl-PEG1-SS-alcohol lies in its cleavable disulfide bond, which allows for controlled release of linked molecules under reducing conditions .

Propriétés

IUPAC Name |

2-(2-prop-2-ynoxyethyldisulfanyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S2/c1-2-4-9-5-7-11-10-6-3-8/h1,8H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZUBJGVOIBKLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCSSCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)

![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)